Isodojaponin D

Description

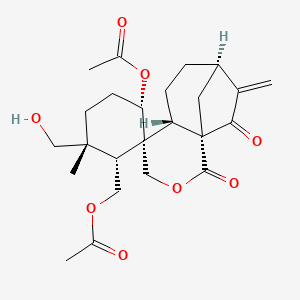

Isodojaponin D is an ent-kaurane diterpenoid isolated from the aerial parts of Isodon japonicus, a perennial plant traditionally used in East Asian medicine for treating gastrointestinal disorders, inflammation, and tumors . Structurally, it belongs to the 6,7-seco-ent-kaurane subclass, characterized by a cleaved C6–C7 bond and oxygenated functional groups (e.g., hydroxyl, ketone) at specific positions (Figure 1A) .

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(1S,1'R,3'S,5S,6S,6'R,9R)-3'-acetyloxy-6'-(hydroxymethyl)-6'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate |

InChI |

InChI=1S/C24H32O8/c1-13-16-5-6-17-23(9-16,20(13)28)21(29)31-12-24(17)18(10-30-14(2)26)22(4,11-25)8-7-19(24)32-15(3)27/h16-19,25H,1,5-12H2,2-4H3/t16-,17-,18-,19+,22+,23+,24+/m1/s1 |

InChI Key |

WUJRTWPLVYPKCG-QITKAHHGSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@](CC[C@@H]([C@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)OC(=O)C)(C)CO |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)OC(=O)C)(C)CO |

Synonyms |

19-hydroxy-1alpha,6-diacetoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide CBNU06 isodojaponin D |

Origin of Product |

United States |

Chemical Reactions Analysis

Typical Chemical Reactions of Diterpenoids

Isodojaponin D, belonging to the ent-kaurane family, exhibits chemical reactivity typical of diterpenoids.

-

Oxidation: Oxidation reactions can modify the hydroxyl groups or introduce new carbonyl functionalities.

-

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or reduce double bonds within the structure.

-

Esterification: Hydroxyl groups can be esterified with various carboxylic acids to form esters, altering the compound's lipophilicity and biological activity.

Potential Biological Activities

Preliminary studies suggest that Isodojaponin D may exhibit anti-inflammatory and anti-cancer properties, although the exact mechanisms of action are not fully elucidated. Research indicates that diterpenes and diterpenoids, in general, possess anti-inflammatory and immunomodulatory effects .

Diterpenes and Diterpenoids in Related Research

Diterpenoids have a variety of biological functions, including antioxidant, anti-inflammatory, and immune-modulatory action . They are divided into approximately 45 distinct categories and are present in marine animals . Based on their skeletal nucleus, diterpenes are classified as linear, bicyclic, tricyclic, tetracyclic, pentacyclic, or macrocyclic . They are usually found in nature polyoxygenated, with keto and hydroxyl groups that are commonly esterified by tiny aliphatic or aromatic acids .

Examples of Diterpenoid Activity

-

Sclareol: Exhibits antiosteoarthritic properties and inhibits the expression of MMP, iNOS, and COX-2 .

-

11-epi-sinulariolide acetate: Significantly inhibits the expression of the proinflammatory proteins iNOS and COX-2 in LPS-stimulated murine macrophages .

-

Oridonin: Increases apoptosis and protein levels of Bax and cleaved caspase-3 .

-

Excavatolide B: Inhibits multinucleated cell and actin ring formation and also tartrate-resistant acid phosphatase (TRAP), MMP-9, and cathepsin K expression in LPS-stimulated RAW 264.7 cells .

Comparison with Similar Compounds

Key Pharmacological Activities:

- Anti-neuroinflammatory effects: Inhibits LPS-induced microglial activation by suppressing NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (COX-2, iNOS) .

Comparison with Structurally Similar Compounds

Isodojaponin C and E

Isodojaponin D shares structural homology with other ent-kaurane diterpenoids from Isodon japonicus, such as isodojaponin C and isodojaponin E (Figure 1B) .

Key Insight: Minor structural variations (e.g., epoxy groups, ketone vs. hydroxyl) significantly alter bioactivity profiles. Isodojaponin D’s dual hydroxylation at C-1 and C-7 may enhance its binding affinity to inflammatory signaling targets compared to analogs .

Maoecrystal Z and Sculponeatin N

Maoecrystal Z (6,7-seco-ent-kaurane with methyl groups) and sculponeatin N (esterified derivatives) exhibit distinct anti-cancer activities but lack the anti-inflammatory potency of isodojaponin D, highlighting the role of polar functional groups in neuroinflammation modulation .

Comparison with Functionally Similar Compounds

Tetrandrine and Fangchinoline

Tetrandrine and fangchinoline (bisbenzylisoquinoline alkaloids from Stephania tetrandra) share anti-inflammatory mechanisms with isodojaponin D but differ structurally (Table 2):

Key Insight: While isodojaponin D and tetrandrine both target NF-κB, isodojaponin D’s diterpenoid skeleton may offer better blood-brain barrier penetration for neuroinflammatory applications compared to alkaloids .

Stinging Nettle Extracts

Stinging nettle (Urtica dioica) polyphenols reduce LPS-induced TNF-α by 99% in human trials, outperforming isodojaponin D in cytokine suppression. However, their mechanisms remain less defined, lacking explicit evidence of NF-κB/MAPK pathway modulation .

Critical Analysis of Research Limitations

- Structural studies: Limited X-ray crystallography or NMR data for isodojaponin D’s protein-binding interactions .

- In vivo data : Most studies are cell-based; animal models for neuroprotection are sparse .

- Comparative pharmacokinetics: No direct comparisons of bioavailability between isodojaponin D and analogs like tetrandrine .

Q & A

Q. What spectroscopic and chromatographic methods are employed for the structural elucidation and isolation of Isodojaponin D?

To determine the structure of Isodojaponin D (a 6,7-seco-ent-kaurane diterpenoid), researchers typically use:

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign stereochemistry and connectivity .

- X-ray Crystallography : For absolute configuration confirmation when crystallizable derivatives are synthesized .

- High-Performance Liquid Chromatography (HPLC) : Combined with mass spectrometry (LC-MS) for purification and molecular weight validation .

Reference protocols: Follow journal guidelines for reproducibility, such as detailed experimental appendices and cross-referenced spectral data .

Q. How is Isodojaponin D isolated from natural sources, and what are the key challenges in its extraction?

Isodojaponin D is isolated via:

- Solvent Extraction : Ethanol or methanol for preliminary crude extraction.

- Fractionation : Column chromatography (silica gel, Sephadex LH-20) to separate diterpenoids .

- Purity Challenges : Co-elution with structurally similar analogs (e.g., Isodojaponin C/E) requires iterative HPLC. Mitigate by optimizing mobile-phase gradients and using diode-array detection (DAD) .

Q. What in vitro assays are commonly used to evaluate the bioactivity of Isodojaponin D?

- Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory Models : LPS-induced NO production in macrophages.

- Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Isodojaponin D?

Conflicting cytotoxicity or anti-inflammatory results may arise from:

- Source Variability : Differences in plant chemotypes or extraction protocols. Standardize using authenticated botanical specimens .

- Assay Conditions : Varying cell passage numbers, serum concentrations, or incubation times. Replicate experiments under identical conditions and report detailed metadata .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish compound-specific effects from matrix interference .

Q. What strategies optimize the total synthesis of Isodojaponin D, particularly for stereochemical fidelity?

Key steps include:

- Retrosynthetic Analysis : Prioritize late-stage functionalization of the ent-kaurane core to preserve stereocenters .

- Asymmetric Catalysis : Employ chiral auxiliaries or organocatalysts for enantioselective cyclization.

- Validation : Compare synthetic and natural samples via [α]D, NMR, and bioactivity profiling .

Q. How can structure-activity relationship (SAR) studies of Isodojaponin D derivatives be designed to explore pharmacological potential?

- Derivatization : Modify hydroxyl groups (acetylation, glycosylation) or the lactone moiety.

- In Silico Modeling : Docking studies (e.g., AutoDock) to predict target binding (e.g., NF-κB, topoisomerases).

- Biological Validation : Pair computational predictions with dose-response assays and transcriptomic profiling .

Q. What experimental approaches elucidate the biosynthetic pathway of Isodojaponin D in its native organism?

- Isotopic Labeling : Feed *¹³C-labeled precursors to trace carbon flux via NMR .

- Genome Mining : Identify terpene synthase and cytochrome P450 genes in producing organisms using RNA-seq .

- Heterologous Expression : Express candidate genes in E. coli or yeast to reconstitute pathway steps .

Methodological Guidelines for Reporting

- Data Reproducibility : Document experimental parameters (e.g., NMR spectrometer frequency, HPLC column type) in supplementary materials .

- Ethical Compliance : Disclose IRB approvals for biological studies and adhere to journal-specific formatting for structural data .

- Conflict Resolution : Address discrepancies through peer review and transparent revision histories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.